molecular formula C7H8ClN3O B2512166 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride CAS No. 2137936-74-2

3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride

Cat. No.: B2512166
CAS No.: 2137936-74-2
M. Wt: 185.61
InChI Key: YCNRRPZAPBHBFO-UHFFFAOYSA-N
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Description

3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride (CAS: 2137936-74-2) is a high-purity (95%) chemical intermediate in powder form, supplied exclusively For Research Use Only. This compound features the privileged pyrrolo[3,4-b]pyridin-7-one scaffold, a nitrogen-containing analog of isoindolin-2-one known for enhancing ligand binding to diverse biological receptors . The 3-amino group provides a versatile handle for further synthetic modification, making this building block particularly valuable for constructing complex polyheterocyclic systems via multi-component reactions . Research indicates that derivatives of this core structure have been investigated as potent antagonists for the Melanin Concentrating Hormone Receptor 1 (MCH-R1), a target for metabolic disorders, with some analogs demonstrating favorable pharmacokinetic properties and high metabolic stability . Furthermore, the pyrrolo[3,4-b]pyridine core serves as a key scaffold in the development of allosteric modulators for the M4 muscarinic acetylcholine receptor, relevant to neurological and psychiatric conditions . Recent studies have also explored fluorinated analogs of this structure incorporating chloroquine fragments, which have shown promising in vitro antiviral activity against SARS-CoV-2, effectively stopping early viral replication . This combination of synthetic versatility and documented pharmacological relevance makes this compound a valuable scaffold for lead optimization in computer-aided drug design (CADD), structure-activity relationship (SAR) studies, and the discovery of new bioactive molecules . Store at room temperature.

Properties

IUPAC Name

3-amino-5,6-dihydropyrrolo[3,4-b]pyridin-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.ClH/c8-5-1-4-2-10-7(11)6(4)9-3-5;/h1,3H,2,8H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNRRPZAPBHBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)N=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137936-74-2
Record name 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The amino group and other positions on the pyrrolo[3,4-b]pyridine core can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions can vary widely, but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents and heterocyclic modifications, influencing their physicochemical properties and biological activity:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
3-Amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one HCl 3-NH₂, HCl salt C₇H₈ClN₃O 201.62 (free base est.) Enhanced solubility via HCl; amino group for H-bonding
4-Chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one 4-Cl C₇H₅ClN₂O 168.58 Chloro substituent increases lipophilicity
6-Ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one 6-CH₂CH₃ C₉H₁₀N₂O 162.19 Ethyl group enhances metabolic stability
3-Fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine HCl 3-F, HCl salt C₇H₆ClFN₂ 188.63 Fluorine improves membrane permeability
6-(5-Chloro-2-pyridyl)-dihydroxy analog 6-(5-Cl-pyridyl), 7-OH C₁₁H₈ClN₃O₂ 265.66 Pyridyl and hydroxy groups modulate target binding

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral analogs like 4-chloro or 6-ethyl derivatives, which lack ionizable groups .
  • Lipophilicity: Chloro (4-chloro derivative, LogP ≈ -0.17 ) and fluoro (3-fluoro analog) substituents increase lipophilicity, whereas the amino group in the target compound balances polarity.
  • Thermal Stability : The 6-ethyl analog has a boiling point of 333.4°C , suggesting higher thermal stability than the hydrochloride salt, which may degrade at elevated temperatures.

Biological Activity

3-Amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-b]pyridine core structure, characterized by the following properties:

  • Molecular Formula : C₇H₈ClN₃O
  • Molecular Weight : 185.61 g/mol
  • CAS Number : 2137936-74-2

The unique structural configuration contributes to its biological activities and potential applications in various fields.

This compound acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is implicated in cognitive function and memory processes. Modulation of this receptor may have therapeutic implications for conditions such as schizophrenia and Alzheimer's disease .

1. Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines . The compound has shown promise as an anti-cancer agent through the following mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of proliferation in ovarian and breast cancer cell lines.

A study demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells .

2. Neuropharmacological Effects

The compound's role as an allosteric modulator suggests potential applications in treating neurodegenerative diseases. Research indicates that it may enhance cognitive function by modulating cholinergic signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerModerate cytotoxicity against ovarian cancer; limited toxicity to healthy cells .
NeuropharmacologicalPotential cognitive enhancement via M4 receptor modulation .
AntimicrobialLimited data; further research needed on antibacterial properties .

Research Insights

  • Synthesis and Structure-Activity Relationship (SAR) : A systematic SAR study has identified key structural features that enhance the activity of pyrrolo[3,4-b]pyridine derivatives against specific targets .
  • Pharmacokinetic Properties : The hydrochloride form improves solubility and stability, making it suitable for various applications including drug formulation .

Q & A

Q. Table 1. Comparison of Synthetic Methods for Pyrrolopyridine Derivatives

MethodReagents/ConditionsYieldPurityKey Reference
Cyclization (NaH/DMF)2-Chloropyridine, NaH, DMF, 0°C88%>95%
Bromination (NBS)NBS, CH2Cl2, 25°C, 2 hr76%90%
Amine SubstitutionNH3/MeOH, reflux, 7 hr65%85%

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
1H NMR (DMSO-d6)δ 8.2 (aromatic H), δ 3.5 (NH2)
HRMS (ESI+)[M+H]+: 231.0654 (Δ 0.0009 ppm)

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